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Compound of Interest

Compound Name: (2-Formylphenoxy)acetonitrile

Cat. No.: B177680

. Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mass spectrometry analysis of (2-
Formylphenoxy)acetonitrile. While specific experimental mass spectra for this compound are
not widely published, this document outlines the expected fragmentation patterns based on
fundamental principles of mass spectrometry, alongside detailed, adaptable experimental
protocols for its analysis.

Molecular and Spectrometric Data

(2-Formylphenoxy)acetonitrile is an organic compound with the molecular formula CoH7NO-.
Its structure consists of a benzene ring substituted with a formyl group and an acetonitrile ether
linkage. This combination of functional groups dictates its behavior under mass spectrometric
analysis.

Property Value

Molecular Formula

CoH7NO2

Monoisotopic Mass

161.04768 Da

Predicted [M+H]*

162.05496 m/z

Predicted [M+Na]*

184.03690 m/z

Predicted [M-H]~

160.04040 m/z
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Data sourced from PubChem.[1]

Predicted Electron lonization Mass Spectrometry
Fragmentation

Electron ionization (El) mass spectrometry involves bombarding a molecule with high-energy
electrons, leading to the formation of a molecular ion (M*¢) and subsequent fragmentation. The
fragmentation pattern is a unique fingerprint that can be used for structural elucidation. For (2-
Formylphenoxy)acetonitrile, the fragmentation is expected to be driven by the presence of
the aromatic ring, the aldehyde group, the ether linkage, and the nitrile group.

The molecular ion peak is expected to be observed at an m/z of 161. Aromatic compounds
typically show a prominent molecular ion peak due to the stability of the ring structure.[2]
Subsequent fragmentation is likely to occur through several key pathways initiated by the
energetically unstable molecular ion.[3]

Table of Predicted Key Fragments:
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miz Proposed Fragment lon Description
161 [CoH7NO2]*e Molecular lon (M*e)

Loss of a hydrogen radical ([M-
160 [CoHeNO2]*

H]*)

Loss of the formyl radical ([M-
132 [CsHeNO]*+

CHOJ*)

Cleavage of the ether bond
121 [C7Hs02]* ) .

with loss of acetonitrile

Loss of HCN from the [M-
104 [C7H4O]

CHOJ* fragment

Loss of CO from the m/z 121
93 [CeHsO]*

fragment

Phenyl cation, a common
77 [CeHs]* fragment for aromatic

compounds

Proposed Fragmentation Pathway

The fragmentation of the (2-Formylphenoxy)acetonitrile molecular ion (m/z 161) can be

visualized as a series of competing and sequential bond cleavages. The initial ionization

creates a radical cation, which can then undergo fragmentation to produce more stable ions.

The most likely fragmentation pathways are depicted in the diagram below.
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Caption: Proposed El mass spectrometry fragmentation pathway for (2-
Formylphenoxy)acetonitrile.

Experimental Protocols

The following are detailed methodologies for the analysis of (2-Formylphenoxy)acetonitrile
using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass
Spectrometry (LC-MS). These protocols are general and may require optimization based on the
specific instrumentation and analytical goals.

Gas Chromatography-Mass Spectrometry (GC-MS)
Protocol

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds.

Workflow Diagram:
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Caption: General workflow for the GC-MS analysis of (2-Formylphenoxy)acetonitrile.
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Instrumentation and Conditions:
e Gas Chromatograph: Agilent 7890B or equivalent.
e Mass Spectrometer: Agilent 5977A or equivalent single quadrupole mass spectrometer.[4]

e Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 pm film thickness) or similar non-polar column.

[5]
o Carrier Gas: Helium at a constant flow rate of 1 mL/min.[4]
e Injection:
o Mode: Splitless or split (e.g., 10:1 split ratio).[4]
o Injection Volume: 1 pL.
o Injector Temperature: 250 °C.
e Oven Temperature Program:
o Initial temperature: 70 °C, hold for 2 minutes.
o Ramp: 10 °C/min to 280 °C.
o Final hold: 5 minutes at 280 °C.
e Mass Spectrometer Parameters:
o lonization Mode: Electron lonization (El) at 70 eV.[5]
o Source Temperature: 230 °C.[5]
o Quadrupole Temperature: 150 °C.[4]

o Scan Range: 50-550 amu.[4]
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Liquid Chromatography-Mass Spectrometry (LC-MS)
Protocol

LC-MS is suitable for the analysis of less volatile and thermally labile compounds.

Instrumentation and Conditions:

Liquid Chromatograph: Waters ACQUITY UPLC or equivalent.

e Mass Spectrometer: Waters Xevo TQ-S or equivalent tandem quadrupole mass
spectrometer.

e Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 um particle size).
e Mobile Phase:

o A:0.1% Formic acid in water.

o B: 0.1% Formic acid in acetonitrile.
e Gradient Elution:

Start with 5% B.

o

[¢]

Linear gradient to 95% B over 5 minutes.

Hold at 95% B for 2 minutes.

o

o

Return to 5% B and re-equilibrate for 3 minutes.

e Flow Rate: 0.4 mL/min.

e Column Temperature: 40 °C.

* Injection Volume: 5 pL.

« Mass Spectrometer Parameters:

o lonization Mode: Electrospray lonization (ESI), positive and negative modes.

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b177680?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

[e]

Capillary Voltage: 3.0 kV.

o

Source Temperature: 150 °C.

[¢]

Desolvation Temperature: 350 °C.

Desolvation Gas Flow: 600 L/hr.

[¢]

Cone Gas Flow: 50 L/hr.

[e]

o

Scan Range: 50-500 m/z.

Data Interpretation

The interpretation of the mass spectrum involves identifying the molecular ion and correlating
the fragment ions with the structure of (2-Formylphenoxy)acetonitrile. High-resolution mass
spectrometry can be employed to determine the elemental composition of the molecular ion
and its fragments, providing greater confidence in the structural assignments. Comparison of
the acquired spectrum with spectral libraries (e.g., NIST) can also aid in identification, although
a reference spectrum for this specific compound may not be available.

Conclusion

This guide provides a foundational understanding of the expected mass spectrometric behavior
of (2-Formylphenoxy)acetonitrile and offers detailed starting points for its analysis by GC-MS
and LC-MS. While empirical data is essential for definitive structural confirmation, the principles
and protocols outlined here serve as a robust framework for researchers and scientists in the
field of drug development and chemical analysis. The proposed fragmentation pathways and
experimental conditions are based on well-established knowledge of mass spectrometry and
can be adapted to suit specific analytical requirements.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b177680?utm_src=pdf-body
https://www.benchchem.com/product/b177680?utm_src=pdf-body
https://www.benchchem.com/product/b177680?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b177680?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

References

e 1. PubChemlLite - (2-formylphenoxy)acetonitrile (CO9H7NO2) [pubchemlite.lcsb.uni.lu]
o 2. chem.libretexts.org [chem.libretexts.org]

e 3. chemguide.co.uk [chemguide.co.uk]

e 4. phcog.com [phcog.com]

o 5. Development and Validation of a Gas Chromatography-Mass Spectrometry Method for the
Determination of Fentanyl and Butyryl Fentanyl in Oral Fluid - PMC [pmc.ncbi.nlm.nih.gov]

« To cite this document: BenchChem. [Mass Spectrometry Analysis of (2-
Formylphenoxy)acetonitrile: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b177680#mass-spectrometry-analysis-of-2-
formylphenoxy-acetonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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